Product packaging for 4-Amino-2,6-dimethoxypyrimidine(Cat. No.:CAS No. 3289-50-7)

4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686
CAS No.: 3289-50-7
M. Wt: 155.15 g/mol
InChI Key: LNTJJKHTAZFVJJ-UHFFFAOYSA-N
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Description

Significance in Organic and Medicinal Chemistry

4-Amino-2,6-dimethoxypyrimidine, a methoxy-substituted aminopyrimidine, is a versatile building block in organic synthesis. guidechem.com Its structural features, including a pyrimidine (B1678525) ring with an amino group and two methoxy (B1213986) groups, make it a valuable intermediate in the production of more complex molecules. guidechem.com A primary application lies in the pharmaceutical industry, where it serves as a precursor for synthesizing various drugs, including potential antiviral and antimalarial agents. guidechem.com

Beyond its role as a synthetic intermediate, the compound itself exhibits inherent biological properties, such as antimicrobial and antifungal activities, which drive research into its potential for new drug development. guidechem.com It is also a critical component in the synthesis of sulfonylurea herbicides like Nicosulfuron and Bensulfuron Methyl. Furthermore, it is identified as an impurity (Impurity A) of the antibacterial agent Sulfadimethoxine. hsppharma.com The compound's ability to form specific hydrogen bonds is a key aspect of its interaction with biological molecules, influencing their structure and function. scientificlabs.co.uk

Historical Context of Pyrimidine Derivatives Research

The study of pyrimidines has a rich history dating back to the late 19th century. The systematic investigation of these compounds began in 1884 with Pinner, who first synthesized pyrimidine derivatives. wikipedia.org The parent compound, pyrimidine, was later prepared in 1900 by Gabriel and Colman. wikipedia.org

Pyrimidine derivatives are of immense biological importance. The pyrimidine ring system is found widely in nature as part of essential molecules like the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). wikipedia.orgresearchgate.net It is also a core structure in vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netresearchgate.net

The discovery of the biological roles of natural pyrimidines spurred extensive research into synthetic derivatives. This led to the development of numerous medically significant compounds, including barbiturates, which have sedative and anticonvulsant properties, and various chemotherapeutic agents used to treat cancer and viral infections like AIDS. wikipedia.orgresearchgate.net This long history of discovery underscores the continued interest in pyrimidine derivatives as a privileged scaffold in medicinal chemistry. researchgate.netontosight.ai

Scope and Objectives of Current Research Directions

Contemporary research on this compound and related compounds is multifaceted. A significant objective is the development of more efficient and environmentally friendly synthesis methods. google.compatsnap.com Traditional routes often involve harsh reagents like phosphorus oxychloride, leading to problematic waste. google.com Newer patented methods focus on greener pathways, for instance, by using cyanoacetate (B8463686) and urea (B33335) to avoid the generation of colored, phosphorus-containing wastewater. google.com

Another major research thrust is the exploration of its therapeutic potential. Studies have investigated its derivatives for various activities, including anticancer and antileishmanial properties. nih.govnih.gov The design and synthesis of novel compounds based on the this compound scaffold aim to discover new therapeutic agents for a range of diseases. researchgate.netgsconlinepress.com

Furthermore, research continues into its application in agrochemicals. nih.gov The investigation of its physical and chemical properties, such as its crystal structure and spectral characteristics, remains an active area. scientificlabs.co.uknih.gov Understanding these fundamental properties is crucial for predicting how the molecule will behave and interact in various chemical and biological systems, thus guiding the design of new, functional molecules.

Research Data Tables

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 3289-50-7 guidechem.comnih.gov
Molecular Formula C₆H₉N₃O₂ guidechem.comnih.gov
Molecular Weight 155.15 g/mol google.comnih.gov
Appearance White to off-white or pale yellow crystalline powder guidechem.comhsppharma.comgoogle.com
Melting Point 149-152 °C hsppharma.comgoogle.comchemicalbook.com
Solubility Soluble in methanol (B129727) guidechem.com
IUPAC Name 2,6-dimethoxypyrimidin-4-amine nih.gov

Overview of Synthesis Methods for this compound

Method NameRaw MaterialsKey StepsReference
Barbituric Acid Method Barbituric AcidChlorination with phosphorus oxychloride, followed by ammoniation and methoxylation. google.com
Cyanoacetate & Urea Method Cyanoacetate, UreaCyclization reaction to form 4-amino-2,6(1H,3H)pyrimidinedione, followed by a two-step methylation. This method is noted for being a greener process. google.com
Ammonolysis & Decarboxylation 4,6-dichloropyrimidine-5-formic acidMulti-step process involving ammonolysis, chlorination, high-temperature decarboxylation, and final methoxylation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B1265686 4-Amino-2,6-dimethoxypyrimidine CAS No. 3289-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyrimidin-4-amine
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InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNTJJKHTAZFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062959
Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Molecular Weight

155.15 g/mol
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CAS No.

3289-50-7
Record name 2,6-Dimethoxy-4-pyrimidinamine
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Record name 2,6-Dimethoxy-4-aminopyrimidine
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Record name 4-Amino-2,6-dimethoxypyrimidine
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Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Record name 2,6-dimethoxypyrimidin-4-amine
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Record name 2,6-DIMETHOXY-4-AMINOPYRIMIDINE
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Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes and Their Evolution

Initial production methods for 4-amino-2,6-dimethoxypyrimidine relied on multi-step processes originating from readily available cyclic or linear precursors. While foundational, these routes presented numerous challenges, prompting extensive research into their optimization and the development of more efficient alternatives.

One of the earliest synthetic routes to this compound begins with barbituric acid. google.comwikipedia.orgnih.gov This pathway typically involves a series of harsh chemical transformations. The process commences with the chlorination of barbituric acid using a strong chlorinating agent like phosphorus oxychloride to yield a trichloropyrimidine intermediate. This is followed by an ammoniation step, which unfortunately results in a mixture of isomers, namely 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine. The final step is the methoxylation of the desired isomer to produce this compound. google.com

However, this route is fraught with significant drawbacks that have led to its general disuse in modern industrial applications:

Environmental Pollution: The use of phosphorus oxychloride in the chlorination step generates a substantial amount of colored, phosphorus-containing wastewater, which is difficult and costly to treat. google.comgoogle.com

The "optimization" of this pathway has largely been its abandonment in favor of more efficient and environmentally conscious synthetic routes.

Table 1: Overview of the Barbituric Acid-Derived Pathway
StepReagentsIntermediate/ProductKey Challenges
ChlorinationBarbituric Acid, Phosphorus OxychlorideTrichloropyrimidineUse of hazardous reagent, generation of phosphorus-containing wastewater. google.com
AmmoniationTrichloropyrimidine, AmmoniaMixture of Amino-dichloropyrimidine isomersFormation of hard-to-separate isomers, reducing yield. google.com
Methoxylation4-Amino-2,6-dichloropyrimidine, Sodium Methoxide (B1231860)This compoundRequires prior separation of isomers.

Significant process improvements have been developed to overcome these limitations. A notable advancement is a simplified two-step green synthesis. google.com This improved method involves:

Cyclization: Ethyl cyanoacetate (B8463686) and urea (B33335) undergo a cyclization reaction to synthesize the intermediate 4-amino-2,6(1H,3H)pyrimidinedione.

Methylation: The intermediate is then methylated in a subsequent step to form the final product.

This optimized pathway is highly advantageous as it shortens the synthesis, simplifies the process, and crucially, avoids the problematic chlorination step and the associated generation of phosphorus-containing wastewater. google.com This approach not only enhances the yield but also aligns with the principles of green chemistry.

Table 2: Comparison of Traditional vs. Improved Ethyl Cyanoacetate Routes
FeatureTraditional Ethyl Cyanoacetate RouteImproved Two-Step Route
Starting MaterialsEthyl Cyanoacetate, Urea, Sodium Ethoxide google.comCyanoacetate, Urea google.com
Key StepsCyclization, Acidification, Chlorination, Methoxylation google.comCyclization, Methylation google.com
Major ChallengeIntermediate instability (hydrolysis), use of hazardous chlorinating agents. google.comOptimization of methylation conditions.
Environmental ImpactGeneration of hazardous wastewater from chlorination. google.comEliminates phosphorus-containing wastewater, offering a greener profile. google.com
Overall YieldLower due to side reactions and intermediate degradation. google.comHigher due to a more direct and cleaner pathway. google.com

Novel and Green Synthesis Approaches

The quest for sustainability, efficiency, and safety has driven the development of innovative synthetic strategies for this compound. These novel methods often involve new reagents, greener solvents, and catalytic systems to streamline the synthesis and minimize environmental impact.

A novel and green process has been designed utilizing O-methyl isourea salt and a cyanoacetate as the primary raw materials. google.com This synthetic route generates this compound through a sequence of condensation, methylation, and subsequent self-cyclization. google.com

The key innovation of this pathway is the complete avoidance of the chlorination step, which circumvents the need for hazardous reagents like phosphorus oxychloride. By simplifying the process route, this method not only improves the reaction yield and selectivity but also significantly reduces the generation of industrial wastewater. This approach represents a feasible and environmentally friendly path for the large-scale industrial production of this compound. google.com

A significant advancement in the green synthesis of pyrimidine (B1678525) derivatives is the use of dimethyl carbonate (DMC) as a methylating agent. google.comresearchgate.net DMC is an environmentally benign reagent that serves as a safe and effective substitute for conventional toxic and corrosive methylating agents like dimethyl sulfate (B86663) and methyl halides. researchgate.netunlp.edu.ar

In the context of the improved ethyl cyanoacetate pathway, DMC is used to methylate the 4-amino-2,6(1H,3H)pyrimidinedione intermediate. google.com The reaction is typically carried out in the presence of a solid base and a phase transfer catalyst, leading to high yields. One patented method reports a total yield of 85.5% for the two-step process culminating in methylation with DMC. google.com The use of DMC is a cornerstone of modern green methylation strategies, as it is biodegradable and its reaction by-products are generally non-toxic. rsc.org

Table 3: Green Methylation of Pyrimidine Intermediate with Dimethyl Carbonate
ParameterCondition/ReagentAdvantage
Methylating AgentDimethyl Carbonate (DMC) google.comNon-toxic, biodegradable, and environmentally benign substitute for dimethyl sulfate. researchgate.net
Catalyst SystemSolid base (e.g., Sodium Hydroxide), Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) google.comFacilitates high conversion under relatively mild conditions.
Reaction Conditions80 °C for 8 hours in N,N-dimethylformamide google.comAchieves high yield (reported total yield of 85.5%). google.com
Environmental ProfileAvoids the formation of stoichiometric inorganic salt by-products. researchgate.netSignificantly reduces hazardous waste and aligns with green chemistry principles. google.com

The application of catalysis, particularly with ionic liquids, represents a frontier in the efficient synthesis of pyrimidine rings. Lewis acidic ionic liquids have emerged as potent catalysts for cyclization reactions. japsonline.comresearchgate.netjapsonline.com Research on the synthesis of the related isomer, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), has demonstrated the remarkable efficacy of a Lewis acidic ionic liquid catalyst, Et3NHCl-2ZnCl2. researchgate.net

In this synthesis, the ionic liquid catalyst was introduced to accelerate the critical cyclization step. The results were excellent, with the catalyst affording a product yield of up to 94.8% under mild conditions (50 °C for 3 hours). researchgate.net The catalyst also showed good stability, suggesting potential for recycling and reuse. researchgate.net

Mechanistically, Lewis acids can activate carbonyl groups, facilitating the intramolecular cyclization required to form the pyrimidine ring. organic-chemistry.org The use of ionic liquids as both catalyst and solvent can enhance reaction rates and efficiency due to their unique properties, such as high polarity and thermal stability. researchgate.net This catalytic approach holds significant promise for the synthesis of this compound, offering a pathway to higher yields, milder reaction conditions, and a reduced environmental footprint.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound is a process of significant interest due to its role as a key intermediate in the production of various fine chemicals. The elucidation of the reaction mechanisms involved in its synthesis is crucial for optimizing reaction conditions, improving yields, and developing more sustainable and efficient manufacturing processes. The primary synthetic routes involve the formation of the core pyrimidine ring system, followed by functional group interconversions.

The fundamental approach to constructing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a molecule containing an N-C-N moiety, such as urea or guanidine (B92328). wikipedia.org This is a classic and widely applied strategy in heterocyclic chemistry.

The synthesis of the pyrimidine precursor to this compound often begins with the cyclization of a malonic acid derivative with urea or guanidine. For instance, one common pathway involves the reaction of diethyl malonate with guanidine nitrate (B79036) in the presence of a strong base like sodium methoxide. google.comchemicalbook.com The mechanism for this base-catalyzed condensation proceeds through several key steps:

Deprotonation: The base (e.g., methoxide ion) abstracts an acidic α-proton from the diethyl malonate, generating a reactive enolate ion.

Nucleophilic Attack: One of the amino groups of guanidine acts as a nucleophile, attacking one of the carbonyl carbons of the activated diethyl malonate. This forms a tetrahedral intermediate.

Intramolecular Cyclization: The second amino group of the guanidine derivative then attacks the remaining carbonyl group intramolecularly. This step is often facilitated by the elimination of an ethanol (B145695) molecule.

Dehydration/Aromatization: Subsequent elimination of water or another small molecule from the cyclic intermediate leads to the formation of the stable, aromatic pyrimidine ring.

The result of this cyclization is typically 2-Amino-4,6-dihydroxypyrimidine (B16511). google.com Similarly, reacting cyanoacetate with urea can produce 4-amino-2,6(1H,3H)-pyrimidinedione, which serves as a precursor for the target molecule. google.com The general principle of pyrimidine synthesis via the condensation of β-dicarbonyl compounds with amidines or urea is a well-established method. wikipedia.org

Table 1: Cyclization Reaction Parameters for Pyrimidine Precursors
ReactantsBase/CatalystSolventKey ConditionsProductReference
Guanidine nitrate, Diethyl malonateSodium methoxideMethanol (B129727)Reflux for 3.5 hours2-Amino-4,6-dihydroxypyrimidine google.com
Guanidine hydrochloride, Dimethyl malonateSodium methoxideMethanolReflux for 2-3 hours2-Amino-4,6-dihydroxypyrimidine chemicalbook.com
Cyanoacetate, UreaNot specifiedNot specifiedCyclization followed by methylation4-Amino-2,6(1H,3H)-pyrimidinedione (intermediate) google.com

More advanced mechanistic studies have explored alternative cyclization pathways. Research into the synthesis of 2-amino-4,6-dimethoxypyrimidine (an isomer of the target compound) has shown that 3-amino-3-methoxy-N-cyano-2-propaneamidine can be cyclized using a Lewis acidic ionic liquid catalyst (Et3NHCl-2ZnCl2). researchgate.net The proposed mechanism suggests that the anion of the ionic liquid facilitates the ring formation, while the cation aids in the necessary hydrogen transfer during rearrangement, with the Lewis acidity of the catalyst being crucial for promoting the cyclization. researchgate.net

Once the core pyrimidine ring, typically in a dihydroxy form, is synthesized, subsequent functionalization is required to introduce the two methoxy (B1213986) groups. The primary methods for this transformation are alkylation reactions, which can proceed via two main mechanistic pathways.

Pathway 1: Chlorination followed by Nucleophilic Aromatic Substitution

A prevalent industrial method involves a two-step process starting from the dihydroxy pyrimidine intermediate, such as 4-amino-2,6-dihydroxypyrimidine. google.comguidechem.com

Chlorination: The dihydroxy pyrimidine is first converted to its dichloro derivative, 4-amino-2,6-dichloropyrimidine. This is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. guidechem.com The hydroxyl groups, which exist in tautomeric equilibrium with the keto form (pyrimidinone), are poor leaving groups. The phosphorus oxychloride activates them by forming a chlorophosphate ester intermediate, which is then readily displaced by a chloride ion.

Methoxylation: The resulting 4-amino-2,6-dichloropyrimidine undergoes a nucleophilic aromatic substitution reaction. guidechem.com The electron-deficient nature of the pyrimidine ring makes the chlorine atoms susceptible to attack by strong nucleophiles. The reaction with sodium methoxide (CH₃ONa) in a solvent like methanol results in the sequential displacement of both chlorine atoms by methoxy groups to yield this compound. google.comguidechem.com The mechanism involves the attack of the methoxide ion on the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore the aromaticity of the ring.

Pathway 2: Direct Methylation

A more direct and potentially greener route involves the direct methylation of the dihydroxy pyrimidine precursor, thereby avoiding the use of hazardous chlorinating agents like phosphorus oxychloride. google.comgoogle.com

In this pathway, 4-amino-2,6(1H,3H)-pyrimidinedione or 2-amino-4,6-dihydroxypyrimidine is treated with a methylating agent. Dimethyl carbonate (DMC) has emerged as an environmentally benign reagent for this purpose. google.comgoogle.com The reaction is typically performed under pressure and at elevated temperatures. The mechanism involves the nucleophilic attack of the pyrimidine's oxygen atoms (from the enolic tautomer) or nitrogen atoms on the methyl group of the dimethyl carbonate. This process is often catalyzed by a base. This method simplifies the synthetic route and reduces the generation of corrosive and toxic waste streams associated with chlorination. google.com

Table 2: Functionalization Reaction Parameters for this compound Synthesis
Starting MaterialReagentsMechanism TypeKey ConditionsReference
4-Amino-2,6-dihydroxypyrimidine1. Phosphorus oxychloride, N,N-dimethylaniline 2. Sodium methoxideChlorination, Nucleophilic Aromatic SubstitutionChlorination followed by methoxylation google.comguidechem.com
2-Amino-4,6-dihydroxypyrimidineDimethyl carbonateDirect MethylationReaction under heat and pressure google.com
4-Amino-2,6(1H,3H)-pyrimidinedioneMethylation reagent (e.g., Dimethyl carbonate)Direct MethylationTwo-step methylation google.com

Crystallographic Investigations and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis of 4-Amino-2,6-dimethoxypyrimidine

Studies have shown that the molecule crystallizes in a structure that facilitates a variety of intermolecular interactions. The analysis reveals a planar pyrimidine (B1678525) ring, with the amino and dimethoxy groups influencing the electronic distribution and the potential for hydrogen bonding. The precise crystallographic parameters obtained from the diffraction data are fundamental to understanding the compound's solid-state behavior.

Crystallographic Parameter Value
Chemical FormulaC₆H₉N₃O₂
Crystal SystemData not available in searched sources
Space GroupData not available in searched sources
a (Å)Data not available in searched sources
b (Å)Data not available in searched sources
c (Å)Data not available in searched sources
α (°)Data not available in searched sources
β (°)Data not available in searched sources
γ (°)Data not available in searched sources

Elucidation of Hydrogen Bonding Networks

The crystal structure of this compound is dominated by an extensive network of hydrogen bonds, which are crucial in dictating the supramolecular assembly of the molecules. researchgate.netnih.gov These non-covalent interactions are directional and specific, leading to a highly ordered and stable crystal packing.

The primary interactions responsible for the formation of the supramolecular structure are N—H⋯O and N—H⋯N hydrogen bonds. researchgate.netnih.gov The amino group (–NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups serve as acceptors.

Detailed analysis has quantified the geometry of these bonds. Molecules of the compound are linked by an N—H⋯O hydrogen bond with a hydrogen-to-acceptor distance (H⋯O) of 2.29 Å and an N–H⋯O angle of 173°. researchgate.netnih.gov Simultaneously, an N—H⋯N hydrogen bond is present, characterized by an H⋯N distance of 2.12 Å and an N–H⋯N angle of 175°. researchgate.netnih.gov These strong, nearly linear hydrogen bonds are the principal driving force for the assembly of the molecules into larger motifs. researchgate.netnih.gov

Hydrogen Bond Type Donor-H···Acceptor H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
N—H⋯ON—H···O2.293.169 (2)173
N—H⋯NN—H···N2.122.999 (2)175

The specific and recurring patterns of hydrogen bonds in the crystal structure are known as supramolecular synthons. In this compound, the interplay of N—H⋯O and N—H⋯N bonds leads to the formation of well-defined, centrosymmetric ring motifs. researchgate.netnih.gov

These patterns are systematically described using graph set notation. The structure contains a centrosymmetric R²₂(8) ring, a common and robust synthon in systems with amino-heterocycles. Furthermore, these primary rings are linked to form a more extended network, creating larger R⁶₆(28) rings. researchgate.netnih.gov The combination of these synthons results in the formation of extensive two-dimensional sheets within the crystal. researchgate.netnih.gov

Aromatic π–π Stacking Interactions in Crystal Packing

In addition to the dominant hydrogen bonding, the crystal packing of this compound is further stabilized by aromatic π–π stacking interactions. researchgate.netnih.gov These interactions occur between the electron-rich pyrimidine rings of adjacent molecules.

Cocrystal and Salt Formation Studies

The ability of a molecule to form cocrystals and salts is a subject of significant interest in crystal engineering and pharmaceutical sciences. This involves co-crystallizing the target compound with another molecule (a coformer), often a carboxylic acid or a phenol, leading to a new crystalline solid with potentially different physical properties.

The formation of such complexes is often driven by strong hydrogen bonds, which may involve the transfer of a proton from the more acidic coformer (like a carboxylic acid or phenol) to a basic site on the target molecule. The pyrimidine ring nitrogen atoms in this compound are potential proton acceptor sites. However, specific studies detailing the formation of proton transfer complexes, cocrystals, or salts involving this compound with carboxylic acids and phenols are not prominently available in the surveyed scientific literature. While the isomeric compound, 2-amino-4,6-dimethoxypyrimidine (B117758), has been studied for its ability to form such complexes, dedicated research on the 4-amino isomer has not been identified.

Structural Analysis of Cocrystals of this compound: A Review of Available Crystallographic Data

As of late 2025, a thorough review of published scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of reported cocrystal structures for the compound This compound .

While the principles of molecular recognition and supramolecular assembly are central to the field of crystal engineering, the application of these principles to create and analyze cocrystals of this compound has not been documented in peer-reviewed research. Consequently, there is no available data to populate a detailed analysis or data tables concerning its cocrystal formations, including specifics of molecular recognition, hydrogen-bonding patterns, or resulting supramolecular architectures.

It is crucial to distinguish This compound from its isomer, 2-Amino-4,6-dimethoxypyrimidine . The latter has been the subject of several crystallographic studies, forming cocrystals with coformers such as anthranilic acid and fumaric acid. These studies have detailed specific intermolecular interactions and supramolecular synthons. However, due to the different positioning of the amino group, the electronic properties and hydrogen bonding capabilities of the two isomers are distinct. Therefore, the crystallographic data for the 2-amino isomer cannot be extrapolated or used to describe the molecular recognition and assembly of the 4-amino isomer.

Research into the crystal structure of single-component this compound indicates its potential for forming robust hydrogen-bonded networks, often involving N—H···N and N—H···O interactions, leading to the formation of recognized supramolecular motifs like R22(8) rings. These inherent hydrogen-bonding capabilities suggest that this compound is a viable candidate for cocrystal formation. However, until such studies are conducted and published, a detailed structural analysis of its cocrystals remains an area for future investigation.

No data is available for the following requested table.

Table 1: Crystallographic Data and Intermolecular Interactions for Cocrystals of this compound

CoformerCrystal SystemSpace GroupKey Intermolecular InteractionsH-Bond Geometry (D···A, Å; ∠DHA, °)Graph-Set Motif
No published data available-----

Advanced Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups and characterize the bonding within a molecule. The FTIR spectrum of a related compound, 2-amino-4,6-dimethylpyrimidine (B23340), has been recorded in the solid phase in the region of 4000-400 cm⁻¹. nih.gov For pyrimidine (B1678525) derivatives, the vibrational modes can be complex due to the presence of the heterocyclic ring and various substituents. physchemres.orgacs.org

The vibrational analysis of pyrimidine and its derivatives often involves both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to accurately assign the observed spectral bands to specific molecular vibrations. nih.govresearchgate.net These vibrations include stretching, bending, and torsional modes of the pyrimidine ring, as well as the functional groups attached to it. For instance, the N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the spectrum. The C-H stretching vibrations of the methoxy (B1213986) groups and the pyrimidine ring also appear in this region. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the complex vibrations of the entire molecule, including ring breathing modes and various deformation modes. acs.org

A detailed vibrational assignment for a similar molecule, 2-amino-4,6-dimethylpyrimidine, was performed using normal coordinate analysis (NCA), which provides a thorough description of the vibrational modes. nih.govijera.com This type of analysis helps in understanding the contribution of different internal coordinates to each vibrational mode.

Table 1: Selected FTIR Vibrational Frequencies for a Related Pyrimidine Derivative (2-Amino-4,6-dimethylpyrimidine)

Observed Frequency (cm⁻¹) Vibrational Mode Assignment
~3400-3500NH₂ Asymmetric & Symmetric Stretching
~3000-3100C-H Stretching
~1600-1650NH₂ Scissoring
~1550-1600Pyrimidine Ring Stretching
~1400-1450CH₃ Asymmetric & Symmetric Bending
~1200-1300C-O Stretching
~800-900Ring Breathing Mode

Note: This table is illustrative and based on data for a similar compound. Specific frequencies for 4-Amino-2,6-dimethoxypyrimidine may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Structure Elucidation

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information about the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-amino-4,6-dimethylpyrimidine has been recorded in the Stokes region (3500-50 cm⁻¹). nih.gov

The combination of FTIR and FT-Raman data allows for a more complete picture of the vibrational landscape of the molecule. ijera.com For pyrimidine derivatives, Raman spectroscopy is particularly useful for observing the vibrations of the pyrimidine ring, which can be sensitive to substitution patterns. nih.gov The analysis of the Raman spectrum, often aided by DFT calculations, helps to confirm the molecular structure and provides insights into the molecular symmetry. nih.govresearchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for a Related Pyrimidine Derivative (2-Amino-4,6-dimethylpyrimidine)

Observed Frequency (cm⁻¹) Vibrational Mode Assignment
~3000-3100C-H Stretching
~1550-1600Pyrimidine Ring Stretching
~1300-1400In-plane Ring Deformation
~800-900Ring Breathing Mode (often strong in Raman)
~600-700Out-of-plane Ring Deformation

Note: This table is illustrative and based on data for a similar compound. Specific frequencies for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino group, the methoxy groups, and the pyrimidine ring. A patent for the preparation of this compound reports a ¹H NMR spectrum in DMSO-d₆, showing a signal at δ 6.61 ppm corresponding to the two protons of the amino group (NH₂). google.com The protons of the two methoxy groups would likely appear as a singlet in a different region of the spectrum, and the proton on the pyrimidine ring would also have a characteristic chemical shift.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Amino (NH₂)~6.6 (in DMSO-d₆) google.comSinglet
Methoxy (OCH₃)~3.8 - 4.0Singlet
Pyrimidine Ring (C-H)~5.0 - 6.0Singlet

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk These transitions typically involve the excitation of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. shu.ac.uktanta.edu.eg

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. youtube.comyoutube.com The pyrimidine ring, being an aromatic system, is the primary chromophore responsible for the π → π* transitions. The presence of the amino and methoxy groups as auxochromes can influence the position and intensity of these absorption bands. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions. youtube.com The solvent can also affect the absorption spectrum, with polar solvents often causing a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk

Detailed theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and assign the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Table 4: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Relative Intensity
π → π~200 - 300High
n → π~250 - 350Low

Note: These are general ranges for similar aromatic and heterocyclic compounds and may vary for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular formula is C₆H₉N₃O₂, giving it an exact mass of approximately 155.0695 g/mol . ufz.demassbank.eu In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound is available, showing the precursor ion at m/z 156.0768, which corresponds to the protonated molecule [M+H]⁺. ufz.demassbank.eunih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Common fragmentation pathways for amines and ethers involve cleavage of bonds adjacent to the heteroatom. libretexts.org For this compound, fragmentation could involve the loss of methyl groups from the methoxy substituents or cleavage of the pyrimidine ring.

Table 5: Selected Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₆H₉N₃O₂ ufz.demassbank.eu
Exact Mass155.0695 ufz.demassbank.eu
Precursor Ion (LC-ESI-QTOF, positive mode)m/z 156.0768 ([M+H]⁺) ufz.demassbank.eunih.gov
Notable Fragment Ions (Collision Energy Dependent)m/z 141.0539, 113.06, 82.0333, 68.0197, 67.036 nih.gov

Note: The fragmentation pattern is highly dependent on the experimental conditions, such as the collision energy. ufz.demassbank.eu

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4-Amino-2,6-dimethoxypyrimidine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation. These calculations provide optimized geometrical parameters, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography.

Theoretical studies on analogous pyrimidine (B1678525) derivatives have demonstrated good agreement between DFT-calculated geometries and experimental results. For instance, investigations into similar aminopyrimidine structures have validated the use of DFT for predicting their molecular architecture. The electronic structure of this compound is also elucidated through DFT, revealing the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Ring Fragment based on DFT Calculations

ParameterBond Length (Å)Bond Angle (°)
C-N1.34-
C-C1.39-
N-C-N-127
C-N-C-115

Note: This table provides representative values for a substituted pyrimidine ring and is intended for illustrative purposes. Actual values for this compound would be determined by specific DFT calculations.

Ab Initio Methods for Spectroscopic Data Correlation

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are employed to predict and correlate spectroscopic data. For this compound, these methods can be used to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By correlating the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions can be achieved. While specific ab initio studies on this compound are not extensively documented, research on the structurally related 2-amino-4,6-dimethyl pyrimidine has shown that methods like the Becke 3-Lee-Yang-Parr (B3LYP) method with appropriate basis sets can produce theoretical spectra that are in good agreement with experimental observations nih.gov. This allows for a comprehensive understanding of the molecule's vibrational characteristics.

Analysis of Frontier Molecular Orbitals (FMO): HOMO-LUMO Energy Gap and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For this compound, the amino and methoxy (B1213986) groups, being electron-donating, are expected to raise the energy of the HOMO and influence the charge distribution across the pyrimidine ring. Computational studies on similar pyrimidine derivatives allow for the prediction of these properties. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Aminopyrimidine Derivatives

ParameterValue (eV)
HOMO Energy-6.2 to -5.8
LUMO Energy-1.5 to -1.1
HOMO-LUMO Gap (ΔE)4.7 to 4.3

Note: These values are typical for aminopyrimidine derivatives and serve as an estimation for this compound. The precise values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. For this compound, NBO analysis can quantify the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrimidine ring. These interactions contribute to the stability of the molecule. Furthermore, NBO analysis is instrumental in characterizing the nature and strength of intermolecular interactions, such as hydrogen bonds, which are known to be significant in the crystal structure of this compound.

Topological Analysis of Electron Density: Reduced Density Gradient (RDG) and Atoms in Molecule (AIM)

The quantum theory of Atoms in Molecule (AIM) and the Reduced Density Gradient (RDG) are advanced computational methods used to analyze the topology of the electron density, providing insights into the nature of chemical bonds and non-covalent interactions. AIM theory defines atoms and bonds based on the critical points of the electron density, allowing for a quantitative characterization of bond strength and type.

The RDG method is particularly useful for visualizing and identifying weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, these analyses can provide a detailed picture of the intramolecular and intermolecular interactions that govern its crystal packing and supramolecular assembly. Experimental studies have already indicated the presence of N-H···O and N-H···N hydrogen bonds, as well as π-π stacking interactions, in the solid state of this compound researchgate.netst-andrews.ac.uk. AIM and RDG analyses would offer a theoretical quantification of these observed interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of absorption bands in the experimental spectrum. For this compound, TD-DFT calculations would help in assigning the observed UV-Vis absorption bands to specific electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and heterocyclic compounds.

Reactivity Descriptors and Electron Transfer Processes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic structure, geometry, and reactivity of molecules. Such studies provide quantitative values for reactivity descriptors that are fundamental to understanding and predicting the behavior of a compound in chemical reactions, including its susceptibility to nucleophilic or electrophilic attack and its electron-donating or -accepting capabilities.

For many related pyrimidine derivatives, DFT studies have been instrumental in correlating molecular structure with biological activity and chemical reactivity. These investigations typically involve geometry optimization followed by the calculation of frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and predicting reactivity.

In the specific case of this compound, while its crystal structure reveals extensive intermolecular interactions through hydrogen bonding and π-π stacking, the corresponding computational analysis that would provide a deeper understanding of its intrinsic electronic properties and electron transfer tendencies has not been extensively reported. The electron-donating amino group and the methoxy groups are expected to significantly influence the electron density distribution of the pyrimidine ring, thereby affecting its reactivity. However, without specific computational data, a quantitative discussion of these effects remains speculative.

Future research involving quantum chemical calculations on this compound would be invaluable for providing the data necessary to construct a complete profile of its chemical reactivity. Such studies would enable the creation of detailed data tables of its electronic properties, offering significant insights for applications in medicinal chemistry and materials science.

Biological Activity and Mechanistic Insights of 4 Amino 2,6 Dimethoxypyrimidine and Its Derivatives

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The specific substitution pattern of 4-Amino-2,6-dimethoxypyrimidine provides a unique electronic and structural framework that has served as a basis for the development of various bioactive molecules. Research into this compound and its derivatives has revealed significant potential across several therapeutic areas, including antimicrobial, antileishmanial, and anti-inflammatory applications. This article explores the biological activities and mechanistic underpinnings of this chemical family.

Environmental Research and Transformation Products

Identification as Environmental Transformation Product of Agrochemicals

Sulfonylurea herbicides that are known to degrade to 2-Amino-4,6-dimethoxypyrimidine (B117758) include:

Nicosulfuron : Studies have shown that nicosulfuron degrades to 2-Amino-4,6-dimethoxypyrimidine under forced acidic conditions and in soil. ekb.egresearchgate.net

Rimsulfuron : 2-Amino-4,6-dimethoxypyrimidine is a known environmental transformation product of rimsulfuron. nih.gov

Flazasulfuron : The degradation of flazasulfuron can lead to the formation of an aminopyrimidine derivative. herts.ac.uknih.gov

Sulfosulfuron : Under acidic conditions, sulfosulfuron degrades to yield 4,6-dimethoxy-2-aminopyrimidine. nih.gov

Flucetosulfuron : Photodegradation studies of flucetosulfuron have identified 4,6-dimethoxy-pyrimidin-2-ylamine as a metabolite. mdpi.com

Other Sulfonylureas : 2-Amino-4,6-dimethoxypyrimidine is also a known transformation product of bensulfuron-methyl, foramsulfuron, mesosulfuron-methyl, and ethoxysulfuron. nih.gov

The formation of the aminopyrimidine moiety is a common feature in the environmental degradation of these parent compounds.

Table 1: Sulfonylurea Herbicides and their Transformation to 2-Amino-4,6-dimethoxypyrimidine

Agrochemical (Parent Compound)Transformation Product IdentifiedReference
Nicosulfuron2-Amino-4,6-dimethoxypyrimidine ekb.egresearchgate.net
Rimsulfuron2-Amino-4,6-dimethoxypyrimidine nih.gov
FlazasulfuronAminopyrimidine herts.ac.uknih.gov
Sulfosulfuron4,6-dimethoxy-2-aminopyrimidine nih.gov
Flucetosulfuron4,6-dimethoxy-pyrimidin-2-ylamine mdpi.com
Bensulfuron-methyl2-Amino-4,6-dimethoxypyrimidine nih.gov
Foramsulfuron2-Amino-4,6-dimethoxypyrimidine nih.gov
Mesosulfuron-methyl2-Amino-4,6-dimethoxypyrimidine nih.gov
Ethoxysulfuron2-Amino-4,6-dimethoxypyrimidine nih.gov

Biodegradation Pathways in Environmental Matrices

The biodegradation of sulfonylurea herbicides leading to the formation of aminopyrimidine metabolites is a critical process influencing their environmental persistence. The primary mechanism is the cleavage of the sulfonylurea bridge, which can be mediated by both chemical and microbial processes.

In the case of nicosulfuron, its degradation in soil involves the initial cleavage of the urea (B33335) moiety, leading to the formation of 2-Amino-4,6-dimethoxypyrimidine. ekb.eg Similarly, the degradation of the sulfonylurea herbicide LGC-42153 in flooded soil proceeds through hydrolysis of the sulfonylurea bridge to yield 4,6-dimethoxy-2-aminopyrimidine. nih.gov

Microbial activity plays a significant role in the degradation of these herbicides. Several bacterial strains have been identified that can degrade sulfonylureas, often utilizing them as a source of carbon and nitrogen. For instance, a Rhodococcus sp. has been shown to degrade the triazinone herbicide metamitron, indicating the potential for microbial breakdown of related heterocyclic compounds. semanticscholar.org A bacterial consortium, B2R, has demonstrated the ability to degrade tribenuron methyl and metsulfuron methyl, mineralizing them into saccharin and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. acs.org While this is a different pyrimidine (B1678525) derivative, it highlights the microbial pathways involved in breaking down complex herbicides into simpler amine structures.

Studies on Environmental Fate and Persistence of Metabolites

The environmental fate and persistence of the aminopyrimidine metabolites are crucial for understanding the long-term environmental impact of the parent herbicides. Generally, the degradation products of sulfonylurea herbicides, including the aminopyrimidine moiety, are more stable in the environment than the parent compound.

For example, two major degradation products of rimsulfuron were found to be more persistent than rimsulfuron itself, with half-lives ranging from 101 to 1100 days compared to 6 to 40 days for the parent compound. researchgate.net This increased persistence can lead to the accumulation of these metabolites in soil and potentially impact groundwater.

The mobility of these metabolites in soil is influenced by factors such as soil pH and organic matter content. Since most sulfonylureas and their anionic metabolites are mobile in soils with pH values higher than 5-6, there is a potential for them to leach into groundwater. researchgate.net

While specific studies on the environmental fate and persistence of 4-Amino-2,6-dimethoxypyrimidine are scarce, the available data on its isomer, 2-Amino-4,6-dimethoxypyrimidine, suggest that it is a persistent and mobile compound in the environment. Further research is needed to specifically characterize the environmental behavior of this compound.

Future Research Directions and Translational Perspectives

Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of pyrimidine (B1678525) derivatives, including 4-Amino-2,6-dimethoxypyrimidine, is continually evolving towards more environmentally benign and efficient methodologies. Future research will likely concentrate on the development and implementation of advanced catalytic systems that align with the principles of green chemistry.

A significant area of interest is the application of Lewis acidic ionic liquids as catalysts. For the related compound 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), the use of catalysts like Et3NHCl-2ZnCl2 has been shown to significantly increase reaction rates and product yields, with reports of up to 94.8% yield under mild conditions (50°C for 3 hours) researchgate.net. These catalysts offer excellent performance and stability, and their application to the synthesis of this compound could provide a more economical and rapid preparation route researchgate.net. Research should focus on optimizing these ionic liquid systems, exploring their reusability, and understanding the catalytic mechanisms to enhance efficiency further.

Another promising direction is the exploration of novel, environmentally friendly process routes starting from basic chemical materials. For instance, an industrialized route for ADMP has been developed using propane dinitrile as a starting material, which achieves a total recovery of over 77% and a product purity greater than 99% google.com. This approach is noted for its short route, lack of severe reaction conditions, simple operation, and the ease of solvent recovery, highlighting its environmental and economic benefits google.com. Future work could adapt such sustainable pathways for this compound.

Further advancements could involve the integration of other modern catalytic technologies such as single-atom catalysis, photocatalysis, and biocatalytic methods. These cutting-edge techniques offer the potential for highly selective and efficient synthesis under even milder conditions, minimizing waste and energy consumption.

Table 1: Comparison of Catalytic Systems for Pyrimidine Synthesis

Catalytic System Key Advantages Potential Research Focus for this compound
Lewis Acidic Ionic Liquids High yield, Fast reaction rates, Good stability researchgate.net Catalyst optimization, Reusability studies, Mechanistic investigations
Specialized Catalysts (from Propane Dinitrile) High purity (>99%), Environmentally friendly, Simple operation google.com Adaptation of the route, Solvent recovery optimization
Single-Atom Catalysis Maximum atom efficiency, High selectivity Development of specific single-atom catalysts for pyrimidine ring formation
Photocatalysis Use of light as an energy source, Mild reaction conditions Designing photocatalytic systems for specific synthesis steps

| Biocatalysis (Enzymes) | High specificity, Biodegradable, Operates in aqueous media | Screening and engineering of enzymes for key reaction steps |

Rational Design of Derivatives for Targeted Biological Activities

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active molecules. Future research will leverage rational, structure-based design to create novel derivatives of this compound with enhanced potency and selectivity for specific biological targets.

One successful application of this approach has been in the development of inhibitors for the beta-amyloid cleaving enzyme-1 (BACE1), a key target in Alzheimer's disease research. Starting from a 4-aminopyrimidine lead compound, a series of derivatives were designed and optimized, resulting in a 26-fold improvement in potency nih.gov. This work demonstrates the potential for modifying the 4-aminopyrimidine core to develop potent and blood-brain barrier-permeable therapeutic agents nih.gov. Future efforts could use this compound as a starting point for developing new BACE1 inhibitors.

Similarly, the pyrimidine core is central to the design of kinase inhibitors for cancer therapy. Researchers have developed pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as selective inhibitors of epidermal growth factor receptor (EGFR) mutants nih.gov. Other studies have focused on creating dual-target inhibitors, such as aminopyrimidine-2,4-diones that potently inhibit both BRD4 and PLK1, two important targets in oncology mdpi.com. These examples highlight a clear path for future research: using computational docking and structure-activity relationship (SAR) studies to guide the synthesis of this compound derivatives tailored for specific kinase or protein-protein interaction targets.

The versatility of the scaffold also extends to G protein-coupled receptors (GPCRs). By modifying the 2-, 4-, and 6-positions of the pyrimidine ring, researchers have developed a large library of potent and highly selective antagonists for the A1 adenosine receptor (A1AR) nih.gov. This strategy of using a multi-component reaction to rapidly assemble a diverse library of compounds can be applied to this compound to explore new therapeutic areas.

Table 2: Strategies for Rational Design of Pyrimidine Derivatives

Derivative Class Design Strategy Biological Target Therapeutic Area
4-Aminopyrimidines Potency and permeability optimization BACE1 nih.gov Alzheimer's Disease
Pyrido[2,3-d]pyrimidines Skeleton leaping, Molecular docking EGFRL858R/T790M nih.gov Cancer
Aminopyrimidine-2,4-diones Structure-based design Dual BRD4/PLK1 mdpi.com Cancer

| 2-Amino-4,6-disubstituted-pyrimidines | Three-component library synthesis, SAR exploration | A1 Adenosine Receptor nih.gov | Neurological/Cardiovascular |

Integrated Computational and Experimental Approaches for Material Science

The intersection of computational modeling and experimental validation is a burgeoning field in materials science that holds significant promise for discovering novel applications for organic molecules like this compound. Future research should focus on this integrated approach to predict and verify its material properties.

The solid-state structure of this compound has been determined experimentally through X-ray crystallography researchgate.net. It reveals that molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming sheets with distinct ring motifs (R22(8) and R66(28)) researchgate.net. These sheets are further reinforced by aromatic π–π stacking interactions researchgate.net. This detailed structural information provides a critical experimental foundation for computational modeling.

Future work can utilize this crystal structure as an input for computational materials science methods, such as Density Functional Theory (DFT) and molecular dynamics simulations. These computational tools can predict a range of material properties, including:

Electronic Properties: Bandgap, conductivity, and charge transport characteristics, which are crucial for applications in organic electronics (e.g., organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs)).

Optical Properties: Absorption and emission spectra, which could suggest uses as fluorophores or in nonlinear optical materials.

Mechanical Properties: Elasticity and stability of the crystalline structure.

The paradigm of materials informatics, which leverages big data and machine learning, can accelerate the discovery of new materials oaepublish.com. By creating databases of computational and experimental data for this compound and its derivatives, machine learning models could be trained to predict the properties of yet-to-be-synthesized compounds, guiding experimental efforts toward materials with desired functionalities oaepublish.com.

Table 3: Synergy of Computational and Experimental Methods in Material Science

Approach Role in Research Example Application for this compound
Experimental (X-ray Crystallography) Provides foundational ground-truth data on molecular and crystal structure researchgate.net. Elucidation of hydrogen bonding networks and π–π stacking interactions.
Computational (DFT, Molecular Dynamics) Predicts material properties based on known structures. Calculation of electronic band structure and optical absorption spectra.
Materials Informatics (Machine Learning) Accelerates discovery by identifying patterns and predicting properties of new derivatives oaepublish.com. Developing a model to predict conductivity based on substituent changes to the pyrimidine ring.

| Experimental (Synthesis & Characterization) | Validates computational predictions and fabricates novel materials. | Synthesizing a predicted high-conductivity derivative and measuring its performance in a device. |

Role in Emerging Contaminant Research

As the production and use of chemicals expand, so does the potential for their release into the environment. Pyrimidine derivatives, used widely in agriculture and pharmaceuticals, are a class of compounds that warrant investigation as potential emerging contaminants.

This compound's structural relative, 2-amino-4,6-dimethoxypyrimidine, is a key intermediate in the synthesis of many sulfonylurea herbicides researchgate.net. Herbicides and their synthetic precursors or degradation byproducts can enter soil and water systems, representing a potential environmental concern researcher.life. Given its role as a chemical intermediate, it is crucial to investigate the environmental presence, fate, transport, and potential ecotoxicity of this compound.

Future research in this area should focus on several key aspects:

Analytical Method Development: Creating sensitive and robust analytical methods, likely using liquid chromatography-mass spectrometry (LC-MS), to detect trace amounts of this compound in environmental matrices like water, soil, and sediment.

Environmental Fate Studies: Investigating the persistence of the compound in various environmental compartments. This includes studying its degradation pathways, such as biodegradation, hydrolysis, and photodegradation. Research into the photocatalytic transformation of aminopyrimidines on surfaces like titanium dioxide (TiO₂) provides a model for how these compounds might break down under environmental conditions sigmaaldrich.com.

Toxicity Assessment: Evaluating the potential toxicological effects of the compound and its transformation products on non-target organisms, such as aquatic life and soil microorganisms.

Understanding these factors is essential for conducting a thorough risk assessment and determining if this compound or its derivatives could pose a risk as emerging environmental contaminants researcher.life.

Q & A

Q. What role does this compound play in impurity profiling of antibacterial agents?

  • Pharmaceutical Analysis : As Sulfadimethoxine EP Impurity A, it is monitored using LC-MS/MS in compliance with ICH guidelines. Develop validated methods with detection limits ≤0.1% to ensure drug safety .

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4-Amino-2,6-dimethoxypyrimidine

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